molecular formula C9H10FNO2 B8026183 1-Fluoro-2-nitro-4-(propan-2-yl)benzene

1-Fluoro-2-nitro-4-(propan-2-yl)benzene

Cat. No.: B8026183
M. Wt: 183.18 g/mol
InChI Key: IMJNGEAWYAFBJZ-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-4-(propan-2-yl)benzene ( 116980-10-0) is a substituted benzene derivative of high interest in chemical synthesis and materials science research. This compound, with the molecular formula C 9 H 10 FNO 2 , serves as a versatile chemical building block, or synthetic intermediate. Its molecular structure incorporates both a fluorine atom and a nitro group on the aromatic ring, which are highly reactive sites that can be further modified . The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, a fundamental reaction mechanism in organic chemistry. In this process, the fluorine atom can be selectively displaced by various nucleophiles, such as amines or alkoxides . This reactivity is analogous to that of related compounds like 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), which is historically used for the analysis and sequencing of peptides and proteins . Researchers can leverage this compound to synthesize more complex molecules for applications in pharmaceutical development, agrochemical research, and the creation of functional materials . Product Identifiers CAS Registry Number: 116980-10-0 Molecular Formula: C 9 H 10 FNO 2 SMILES: CC(C)C1=C(C=C(C=C1) N+ [O-])F Handling and Safety This compound requires careful handling. Refer to the product's Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. Potential hazards may include toxicity if swallowed, in contact with skin, or if inhaled, as well as skin and eye irritation . Important Notice This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use, or for personal consumption.

Properties

IUPAC Name

1-fluoro-2-nitro-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJNGEAWYAFBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The substitution of chlorine with fluorine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nitro group activates the aromatic ring by withdrawing electron density. KF, when used in solvents like sulpholane or tetramethylene sulfone, facilitates the displacement of chlorine due to the high solubility of fluoride ions in these media. Crown ethers, such as 18-crown-6, enhance reactivity by complexing potassium ions, thereby increasing fluoride availability.

Key parameters influencing conversion rates include:

  • Temperature : Optimal reactions occur between 160°C and 240°C.

  • Solvent-to-substrate ratio : Higher sulpholane ratios (e.g., 0.83:1) improve reaction rates, achieving 94% conversion in 6 hours at 230°C.

  • Reaction time : Prolonged heating (24–30 hours) compensates for lower solvent ratios or temperatures.

Synthesis of 1-Chloro-2-nitro-4-(propan-2-yl)benzene Precursor

The precursor for halogen exchange is synthesized via nitration and alkylation:

  • Nitration of 4-isopropylchlorobenzene : Chlorination of cumene (isopropylbenzene) yields 4-chlorocumene, which undergoes nitration at the meta position relative to chlorine, producing 2-nitro-4-chloro-isopropylbenzene.

  • Halogen exchange : Reacting 2-nitro-4-chloro-isopropylbenzene with KF in sulpholane at 230°C substitutes chlorine with fluorine, yielding the target compound.

Table 1: Halogen Exchange Performance with Varying Sulpholane Ratios

Sulpholane RatioTemperature (°C)Time (hours)Conversion (%)
0.1:12302438.4
0.5:1230694.0
0.83:1200463.0

Data adapted from patent US4164517A.

Directed Functionalization via Triflate Intermediate

An alternative route employs a triflate leaving group to enhance nucleophilic substitution efficiency. This method is advantageous for introducing fluorine at sterically hindered positions.

Synthesis Steps

  • Nitration of 4-isopropylphenol : Nitration with concentrated HNO₃ in H₂SO₄ directs the nitro group to the ortho position relative to the hydroxyl group, yielding 2-nitro-4-isopropylphenol.

  • Triflation : Treatment with triflic anhydride converts the hydroxyl group to a triflate, forming 2-nitro-4-isopropylphenyl triflate.

  • Fluoride displacement : Reaction with KF in sulpholane at 180–200°C substitutes the triflate with fluorine, producing 1-fluoro-2-nitro-4-(propan-2-yl)benzene.

Key Advantages :

  • Triflates are superior leaving groups compared to chlorides, enabling milder conditions.

  • The nitro group activates the ortho position for substitution, ensuring regioselectivity.

Comparative Analysis of Methodologies

Efficiency and Yield

  • Halogen exchange : Achieves up to 94% conversion but requires high temperatures (230°C) and excess sulpholane.

  • Triflate route : Offers higher regiocontrol and moderate yields (70–80%) at slightly lower temperatures (180–200°C).

Practical Considerations

  • Cost : Sulpholane and crown ethers add to reagent costs but are recoverable via distillation.

  • Scalability : Halogen exchange is more scalable for industrial applications due to simpler setups.

Challenges and Optimization Strategies

Byproduct Formation

  • Mixed chlorofluoro intermediates : Partial substitution yields mixtures requiring fractional distillation.

  • Solvent decomposition : Prolonged heating above 200°C degrades sulpholane, necessitating strict temperature control.

Enhancing Fluoride Reactivity

  • Drying KF : Pre-drying at 120°C removes moisture, preventing side reactions.

  • Crown ether additives : Improve fluoride nucleophilicity, reducing reaction time by 50%.

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceuticals : Reduction of the nitro group yields 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate in antitumor agents.

  • Agrochemicals : Functionalization with thiols or amines produces herbicides and insecticides .

Chemical Reactions Analysis

1-Fluoro-2-nitro-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-fluoro-2-nitro-4-(propan-2-yl)benzene serves as a valuable building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Substitution Reactions : The fluoro group can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds.

Biology

In biological research, this compound has potential applications in drug development. Its structure allows it to interact with biological targets, making it useful in:

  • Bioconjugation Techniques : The fluoro and nitro groups can be utilized for labeling biomolecules, aiding in tracking and studying biological processes.
  • Anticancer Research : Studies have indicated that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that this compound may possess similar properties.

Medicine

The medicinal chemistry field is exploring the use of this compound as a precursor for developing pharmacologically active agents. The unique combination of functional groups enhances its potential as a lead compound in drug discovery.

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer highlighted the efficacy of nitro-substituted aromatic compounds against glioma cells. Researchers synthesized derivatives of this compound and tested their cytotoxicity against various cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Bioconjugation Applications

In another study focused on bioconjugation techniques, researchers utilized the azido group derived from similar compounds to facilitate click chemistry reactions with alkyne-functionalized biomolecules. This method demonstrated high efficiency and specificity, paving the way for novel bioconjugates that could be utilized in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-4-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the nitro group deactivates the benzene ring and directs electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups in analogues enhance electrophilic substitution reactivity due to their strong EWG nature, making them superior for derivatization of amino acids and polyamines . The isopropyl (iPr) group in the target compound introduces steric hindrance and weak EDG effects, which may reduce reaction rates compared to CF₃/OCF₃ analogues . Methoxy (OMe) groups (EDG) in 1-Fluoro-4-methoxy-2-nitrobenzene balance the nitro group’s EWG effects, enabling applications in controlled synthetic pathways .
  • Steric Effects :

    • The isopropyl group in the target compound may hinder nucleophilic aromatic substitution reactions compared to smaller substituents like CF₃ or OMe .

Physical and Chemical Properties

  • Solubility : Compounds with EDG substituents (e.g., OMe, iPr) exhibit higher solubility in polar solvents compared to CF₃/OCF₃ analogues .
  • Melting Points: Strong EWGs like NO₂ and CF₃ increase melting points due to enhanced intermolecular forces (e.g., 2-Fluoro-6-nitrobenzoic acid: mp 93–94°C ). The target compound likely has a moderate melting point due to mixed substituent effects.

Biological Activity

1-Fluoro-2-nitro-4-(propan-2-yl)benzene, a compound featuring a fluorine atom and a nitro group on a benzene ring, has garnered interest in various fields of biological and chemical research due to its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, potential applications, and relevant research findings.

Molecular Formula: C₉H₈FNO₂
Molecular Weight: 181.1637 g/mol
CAS Number: 775-31-5

The compound's structure allows for unique interactions within biological systems, particularly due to the presence of both the fluorine and nitro groups, which can influence its reactivity and biological effects.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form amine derivatives, which may participate in further biochemical reactions. Additionally, the fluorine atom enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, demonstrating their potency.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus1.25
Klebsiella pneumoniae0.625
Bacillus subtilis1.25

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for potential anticancer activity. Some studies suggest that it may interfere with cellular pathways involved in cancer proliferation and metastasis. For example, compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines by targeting key signaling pathways such as PI3K/AKT.

Case Studies

  • Inhibition of Photosynthesis : A study examined the effects of derivatives on the photosynthetic apparatus of spinach chloroplasts. The most active compounds demonstrated IC₅₀ values around 1 μmol L⁻¹, indicating a significant inhibitory effect on photosynthesis .
  • Cyanobacterial Growth Inhibition : In another study involving Synechococcus elongatus, various derivatives were added to culture media, resulting in varying degrees of growth inhibition. This suggests potential applications in controlling harmful algal blooms or other cyanobacterial populations .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-Fluoro-2-nitro-4-(propan-2-yl)benzene?

  • Methodological Answer : The synthesis typically involves nitration and alkylation steps. For example, nitration of a fluorinated benzene derivative can be performed using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). The propan-2-yl group may be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis catalyst (e.g., AlCl₃). Purification via column chromatography (SiO₂, pentane/ethyl acetate) is recommended to isolate the product .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Analyze substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing groups).
  • FT-IR : Identify nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and C-F bonds (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion [M⁺] and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Use programs like SHELXL for refinement to resolve bond lengths/angles .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts. Waste should be segregated and disposed via certified hazardous waste services. Acute toxicity (Oral-Aquatic Chronic 2) necessitates strict containment .

Advanced Research Questions

Q. How does the electron-withdrawing fluoro group influence regioselective nitration in this system?

  • Methodological Answer : The fluoro group is meta-directing, but steric and electronic effects from the bulky propan-2-yl substituent at position 4 may alter reactivity. Computational modeling (DFT) can predict electrophilic aromatic substitution sites. Experimental validation via competitive nitration studies with isotopic labeling (e.g., ¹⁵N) helps trace regioselectivity .

Q. What strategies resolve ambiguities in NMR spectra caused by substituent proximity?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, NOESY can detect spatial proximity between the propan-2-yl methyl groups and aromatic protons. Paramagnetic shift reagents (e.g., Eu(fod)₃) may enhance splitting in crowded regions .

Q. How can the stability of the nitro group be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Gravimetric Analysis (TGA) : Monitor decomposition temperatures.
  • HPLC-UV : Track degradation products in buffered solutions (pH 1–13).
  • Kinetic Analysis : Determine activation energy (Eₐ) via Arrhenius plots under controlled heating (40–80°C) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Poor crystallization may arise from flexible propan-2-yl groups. Techniques include:

  • Solvent Diffusion : Use slow evaporation with hexane/dichloromethane.
  • Seeding : Introduce pre-formed microcrystals to induce nucleation.
  • Cryocrystallography : Collect data at 100 K to stabilize weak crystal lattices .

Q. How does the propan-2-yl substituent affect solubility in polar vs. nonpolar solvents?

  • Methodological Answer : The bulky, hydrophobic isopropyl group reduces solubility in polar solvents (e.g., water, methanol). Quantify via shake-flask method: Dissolve known masses in solvents (hexane, acetone, DMSO) and measure saturation points using UV-Vis spectrophotometry (λmax ~270 nm) .

Key Notes

  • Advanced questions emphasize mechanistic analysis (e.g., DFT, kinetic studies), while basic questions focus on standard lab practices.
  • Contradictions in safety data (e.g., aquatic toxicity thresholds) should be resolved via region-specific regulations (e.g., OECD guidelines) .

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